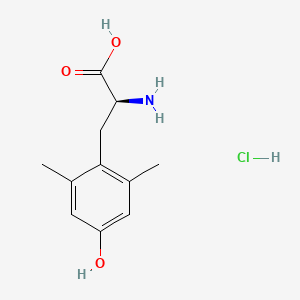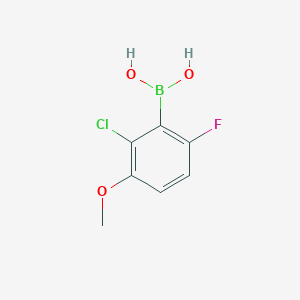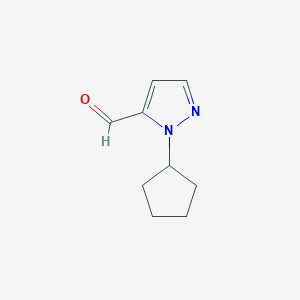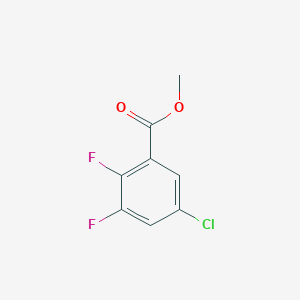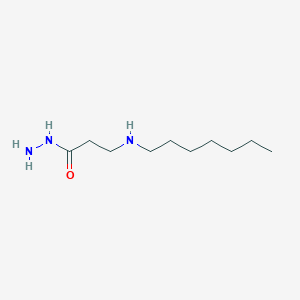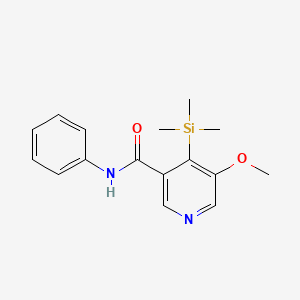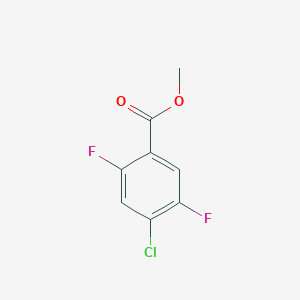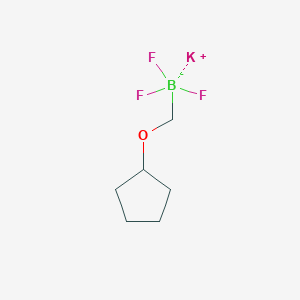
Potassium cyclopentoxymethyltrifluoroborate
Descripción general
Descripción
Métodos De Preparación
Potassium cyclopentoxymethyltrifluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentoxymethylboronic acid with potassium fluoride and boron trifluoride etherate . The reaction typically occurs under mild conditions, making it an efficient process for laboratory synthesis. Industrial production methods may involve similar reactions but are scaled up to accommodate larger quantities .
Análisis De Reacciones Químicas
Potassium cyclopentoxymethyltrifluoroborate is known for its reactivity in various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions, which form carbon-carbon bonds between organoboron compounds and organic halides.
Oxidation Reactions: The compound can participate in oxidation reactions, often leading to the formation of boronic acids or esters.
Aplicaciones Científicas De Investigación
Potassium cyclopentoxymethyltrifluoroborate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium cyclopentoxymethyltrifluoroborate primarily involves its role as a boron source in chemical reactions. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, transferring the organic group from boron to palladium . This process facilitates the formation of new carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules .
Comparación Con Compuestos Similares
Potassium cyclopentoxymethyltrifluoroborate is unique among organotrifluoroborates due to its specific structure and reactivity. Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity patterns.
Potassium methyltrifluoroborate: Known for its use in forming simpler carbon-carbon bonds.
Potassium vinyltrifluoroborate: Utilized in the synthesis of vinyl-containing compounds.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of organotrifluoroborates in chemical research .
Propiedades
IUPAC Name |
potassium;cyclopentyloxymethyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BF3O.K/c8-7(9,10)5-11-6-3-1-2-4-6;/h6H,1-5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFWCYBUQMUUNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COC1CCCC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673559 | |
| Record name | Potassium [(cyclopentyloxy)methyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027642-31-4 | |
| Record name | Potassium [(cyclopentyloxy)methyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


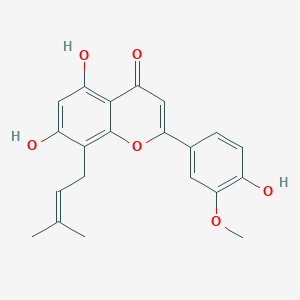
![Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1451017.png)
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid](/img/structure/B1451018.png)
